molecular formula C15H11NO4 B2860265 Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate CAS No. 135980-44-8

Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate

Cat. No. B2860265
CAS RN: 135980-44-8
M. Wt: 269.256
InChI Key: KZJOFXKSSJVGDO-UHFFFAOYSA-N
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Description

“Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate” is a compound with the molecular formula C15H11NO4 . It is an important intermediate in the derivatization of alrestatin .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate” has been studied and reported . The compound crystallizes in the monoclinic system with space group P21/n . The crystal structure contains several carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms, each with specific atomic coordinates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate” include its molecular structure and crystallographic data . The compound forms yellow, block-shaped crystals .

Scientific Research Applications

Crystallography and Structural Analysis

The compound has been studied for its crystal structure . The crystallographic data and atomic coordinates have been determined, providing valuable information about its molecular structure . This information is crucial for understanding the compound’s physical properties and potential interactions with other molecules.

Organic Synthesis

“Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate” can serve as an intermediate in the synthesis of complex organic molecules . Its unique structure can be leveraged to introduce the benzo[de]isoquinolin-2-yl group into other compounds, potentially modifying their properties or reactivity.

Drug Development

The compound is an important intermediate in the derivatization of alrestatin . Therefore, it could play a significant role in the development of new drugs, particularly those aimed at treating conditions like diabetes, where alrestatin has shown potential.

Molecular Biology Studies

The unique structure of “Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate” allows for diverse applications in molecular biology. It could be used to study protein-ligand interactions, enzyme mechanisms, or other biological processes.

Material Science

The compound’s crystal structure and physical properties could make it useful in material science . For example, it could be studied for its potential applications in organic semiconductors, photovoltaics, or other materials with electronic properties.

properties

IUPAC Name

methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c1-20-12(17)8-16-14(18)10-6-2-4-9-5-3-7-11(13(9)10)15(16)19/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJOFXKSSJVGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate

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